RIP1 kinase inhibitor 1

Vue d'ensemble

Description

L'inhibiteur de la kinase 1 de la protéine interagissant avec le récepteur 1 est un composé qui inhibe l'activité de la kinase 1 de la protéine interagissant avec le récepteur. La kinase 1 de la protéine interagissant avec le récepteur est une sérine/thréonine-protéine kinase qui joue un rôle crucial dans la régulation de l'inflammation, de la mort cellulaire et de la survie. L'inhibition de la kinase 1 de la protéine interagissant avec le récepteur a été explorée comme stratégie thérapeutique pour diverses maladies, y compris les maladies neurodégénératives, auto-immunes et inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'inhibiteur de la kinase 1 de la protéine interagissant avec le récepteur 1 implique plusieurs étapes, y compris la formation d'intermédiaires clés et les réactions de couplage finales. Les voies de synthèse impliquent généralement l'utilisation de groupes aryle, cycloalkyle ou hétéroaryle, qui sont substitués par divers groupes fonctionnels tels que les halogènes, les alkyles, les cyano, les hydroxyles et les alcoxyles . Les conditions de réaction comprennent souvent l'utilisation de solvants organiques, de catalyseurs et de conditions de température et de pression spécifiques pour obtenir le produit souhaité.

Méthodes de production industrielle

La production industrielle de l'inhibiteur de la kinase 1 de la protéine interagissant avec le récepteur 1 implique une mise à l'échelle des voies de synthèse pour produire le composé en grandes quantités. Ce processus nécessite l'optimisation des conditions de réaction, des méthodes de purification et des mesures de contrôle qualité pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L'inhibiteur de la kinase 1 de la protéine interagissant avec le récepteur 1 subit diverses réactions chimiques, y compris:

Oxydation: Le composé peut être oxydé pour former différents états d'oxydation.

Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.

Substitution: Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les conditions de réaction varient en fonction de la réaction spécifique, mais elles impliquent généralement une température, une pression et un pH contrôlés .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent de la voie réactionnelle spécifique. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que les réactions de substitution peuvent produire des composés avec des groupes fonctionnels différents .

Applications de la recherche scientifique

L'inhibiteur de la kinase 1 de la protéine interagissant avec le récepteur 1 a été largement étudié pour ses applications thérapeutiques potentielles dans divers domaines:

Médecine: Le composé a montré des promesses dans le traitement de maladies telles que la polyarthrite rhumatoïde, le psoriasis et les troubles neurodégénératifs en inhibant l'activité de la kinase 1 de la protéine interagissant avec le récepteur

Mécanisme d'action

L'inhibiteur de la kinase 1 de la protéine interagissant avec le récepteur 1 exerce ses effets en se liant à la poche hydrophobe de la kinase 1 de la protéine interagissant avec le récepteur, située entre le N- et le C-terminal du domaine kinase. Cette liaison verrouille la kinase 1 de la protéine interagissant avec le récepteur dans une conformation inactive, empêchant son activité kinase. L'inhibition de l'activité kinase de la kinase 1 de la protéine interagissant avec le récepteur bloque la formation du complexe nécrosome et l'exécution de la nécroptose, une forme de mort cellulaire régulée .

Applications De Recherche Scientifique

The receptor-interacting protein kinase 1 (RIPK1) is an intracellular adaptor that regulates inflammation, apoptosis, and necrosis by transmitting signals from receptors . RIPK1 kinase inhibitors have potential applications for treating monogenic and polygenic autoimmune, inflammatory, neurodegenerative, ischaemic, and acute conditions like sepsis .

Scientific Research Applications

RIPK1 kinase inhibitors have demonstrated potential therapeutic benefits in various inflammatory conditions . GNE684, a RIP1 kinase inhibitor, effectively blocked skin inflammation and immune cell infiltrates in the livers of Sharpin mutant mice with chronic proliferative dermatitis . Studies using GNE684 highlight the benefit of inhibiting RIP1 in skin inflammation, as opposed to its lack of relevance for testicular longevity and the response to certain viral infections .

Case Studies

- Sharpin Mutant Mice (Cpdm) : GNE684 effectively blocked skin inflammation and liver immune cell infiltration in Sharpin mutant mice, suggesting that RIP1 inhibition can treat skin inflammatory diseases .

- Collagen Antibody-Induced Arthritis: Inhibition of RIP1 reduced collagen antibody-induced arthritis, and prevented skin inflammation caused by mutation of .

- Myocardial Ischemia-Reperfusion: Inhibition of RIPK1 inhibited programmed necrosis after myocardial ischemia-reperfusion, reduced myocardial infarction size, reduced inflammatory response, reduced the production of ROS, and then improved the function of cardiac remodeling in the infarcted area .

- D138N Mutant Knock-in Rats: RIPK1 KD rats were protected from a range of behavioral, imaging, and histopathological endpoints in a rat model with RIPK1 (D138N) mutant knock-in, and the accumulation of inflammatory and neuronal damage biomarkers was reduced in RIP1 KD rats .

Mécanisme D'action

Receptor-interacting protein kinase 1 inhibitor 1 exerts its effects by binding to the hydrophobic pocket of receptor-interacting protein kinase 1, located between the N- and C-terminus of the kinase domain. This binding locks receptor-interacting protein kinase 1 in an inactive conformation, preventing its kinase activity. The inhibition of receptor-interacting protein kinase 1 kinase activity blocks the formation of the necrosome complex and the execution of necroptosis, a form of regulated cell death .

Comparaison Avec Des Composés Similaires

L'inhibiteur de la kinase 1 de la protéine interagissant avec le récepteur 1 est comparé à d'autres composés similaires, tels que:

L'inhibiteur de la kinase 1 de la protéine interagissant avec le récepteur 1 est unique par son affinité de liaison spécifique et sa sélectivité pour la kinase 1 de la protéine interagissant avec le récepteur, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques .

Activité Biologique

RIP1 kinase inhibitor 1, also known as GNE684, is a potent and selective inhibitor of receptor-interacting protein kinase 1 (RIPK1). This compound has garnered significant attention due to its role in modulating inflammatory responses and cell death pathways, particularly necroptosis and apoptosis. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables.

Overview of RIPK1 Function

RIPK1 is a crucial regulator in various signaling pathways that mediate inflammation and cell death. It functions both as a kinase and a scaffolding protein, influencing processes such as:

- Apoptosis : Programmed cell death.

- Necroptosis : A form of regulated necrosis.

- Inflammatory Responses : Activation of NF-κB and other pro-inflammatory pathways.

The dual role of RIPK1 makes it a significant target for therapeutic intervention in diseases characterized by excessive inflammation and cell death.

This compound operates primarily by inhibiting the kinase activity of RIPK1. This inhibition leads to:

- Reduced activation of inflammatory cytokines such as TNF-α.

- Prevention of necroptosis, thereby protecting tissues from damage during inflammatory responses.

- Modulation of cell survival pathways.

Efficacy in Preclinical Models

Numerous studies have demonstrated the efficacy of this compound in various preclinical models:

- Arthritis Models : Inhibition of RIPK1 reduced collagen antibody-induced arthritis, highlighting its potential in treating autoimmune conditions .

- Ischemic Injury : In models of ischemic brain injury, GNE684 administration resulted in decreased neuronal loss and improved functional outcomes .

| Study | Model | Outcome |

|---|---|---|

| Ni et al. (2018) | MCAO/R model | Reduced infarct size, improved neurological function |

| Oerlemans et al. (2012) | Myocardial ischemia | Decreased myocardial infarction size, reduced inflammation |

| Stark et al. (2021) | Rat model | Improved behavioral outcomes post-injury |

Clinical Trials

A Phase I clinical trial assessed the safety and pharmacokinetics of GDC-8264 (another RIPK1 inhibitor) in healthy volunteers. The study demonstrated favorable safety profiles and pharmacodynamics, suggesting potential for further development in inflammatory diseases .

Case Study 1: Skin Inflammation

In a study involving Sharpin mutant mice, GNE684 effectively reduced skin inflammation and immune cell infiltration in the liver. This highlights the compound's potential for treating skin inflammatory diseases without affecting viral clearance mechanisms .

Case Study 2: Neuroprotection

Research indicated that RIPK1 inhibition preserved neuronal function under ischemic conditions. In vitro studies showed that GNE684 could maintain calcium oscillations and bioelectric activity in neuron-glial networks exposed to hypoxic stress .

Propriétés

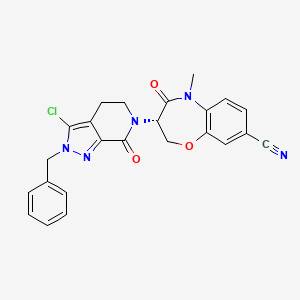

IUPAC Name |

(3S)-3-(2-benzyl-3-chloro-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepine-8-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN5O3/c1-28-18-8-7-16(12-26)11-20(18)33-14-19(23(28)31)29-10-9-17-21(24(29)32)27-30(22(17)25)13-15-5-3-2-4-6-15/h2-8,11,19H,9-10,13-14H2,1H3/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKONLKXWPCOJF-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C#N)OCC(C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)C#N)OC[C@@H](C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.